3-amino-N-methylbutanamide hydrochloride
Overview
Description
3-amino-N-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is commonly used as a pharmaceutical intermediate and in organic synthesis. The compound is known for its role in the synthesis of various drugs, including anticancer agents .
Preparation Methods
3-amino-N-methylbutanamide hydrochloride is often prepared through organic synthesis. One common method involves reacting N-methyl butanol amine with an appropriate organic acid to generate 3-amino-N-methylbutanamide, which is then converted to its hydrochloride salt . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3-amino-N-methylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amine group can participate in substitution reactions, often with halogenated compounds.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-N-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-amino-N-methylbutanamide hydrochloride can be compared with other similar compounds, such as:
- 3-amino-N-ethylbutanamide hydrochloride
- 3-amino-N-propylbutanamide hydrochloride
- 3-amino-N-isopropylbutanamide hydrochloride
These compounds share similar chemical structures but differ in their alkyl substituents. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Properties
IUPAC Name |
3-amino-N-methylbutanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFXRFCVFZOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-66-4 | |
Record name | 3-amino-N-methylbutanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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